molecular formula C11H15ClN2O2 B13619891 Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Cat. No.: B13619891
M. Wt: 242.70 g/mol
InChI Key: HQDYTLOWLYTCPN-UHFFFAOYSA-N
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Description

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a benzoic acid derivative featuring a methyl ester group at the 3-position of the benzene ring, substituted with an azetidin-3-ylamino moiety. This compound is of interest in medicinal chemistry due to the azetidine group’s ability to modulate pharmacokinetic properties, such as bioavailability and receptor binding .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 3-(azetidin-3-ylamino)benzoate;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)8-3-2-4-9(5-8)13-10-6-12-7-10;/h2-5,10,12-13H,6-7H2,1H3;1H

InChI Key

HQDYTLOWLYTCPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride typically involves the reaction of 3-aminobenzoic acid with azetidine. The process includes esterification and subsequent formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, including crystallization and recrystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or benzoate ester is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoate esters.

Scientific Research Applications

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and benzoate ester moieties play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Details Biological Activity/Notes References
This compound C₁₁H₁₅ClN₂O₂ 242.70 (calc.) 3-azetidinylamino group Hypothesized nootropic/cognitive effects (based on azetidine’s role in CNS-targeting analogs).
PRL-8-53 (Methyl 3-[2-(benzylmethylamino)ethyl]benzoate hydrochloride) C₁₈H₂₂ClNO₂ 319.83 2-(benzylmethylamino)ethyl side chain Clinically studied nootropic; enhances memory retention in preclinical models.
Methyl 3-[(methylamino)methyl]benzoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 Methylaminomethyl group No direct activity reported; simpler structure with reduced steric hindrance.
Methyl 4-(azetidin-3-yl)benzoate hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 (calc.) Azetidin-3-yl group at 4-position (positional isomer) Potential differences in receptor binding due to altered substituent orientation.
3-(Methylamino)benzoic acid hydrochloride C₈H₁₀ClNO₂ 187.62 Free carboxylic acid instead of ester; methylamino group Likely lower lipophilicity; scaffold for prodrug development.

Key Structural and Functional Insights:

Azetidine vs. Linear Amines: The azetidine group in this compound confers ring strain and rigidity, which may enhance target selectivity compared to flexible analogs like Methyl 3-[(methylamino)methyl]benzoate hydrochloride. Azetidines are also less prone to rapid metabolic degradation than larger heterocycles (e.g., piperidines) .

Positional Isomerism : The 3- vs. 4-azetidine substitution (e.g., Methyl 4-(azetidin-3-yl)benzoate hydrochloride) could lead to divergent biological activities due to steric or electronic effects on receptor interactions .

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the free carboxylic acid in 3-(Methylamino)benzoic acid hydrochloride, making it more suitable for CNS applications .

Pharmacological and Industrial Relevance

  • Cardiovascular APIs : Structural analogs (e.g., impurities in cardiovascular APIs) highlight the importance of regiochemical control during synthesis .
  • Supplier Availability: this compound is available from suppliers like ChemBK, indicating its utility as a building block in drug discovery .

Biological Activity

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, which is known to enhance the biological properties of various compounds. The molecular formula and structural characteristics are crucial for understanding its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine moiety may contribute to increased binding affinity and specificity, potentially leading to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds containing azetidine rings can exhibit significant antimicrobial properties. For example, azetidine derivatives have been reported to demonstrate activity against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects may be linked to its ability to modulate cytokine production or inhibit inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

Anticancer Properties

Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of cell signaling pathways associated with cell survival and proliferation.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent inhibitor against the Pks13 enzyme involved in tuberculosis treatment.
Demonstrated improved microsomal stability and enhanced potency in vitro compared to other azetidine derivatives.
Showed promising results in modulating inflammatory responses in cellular models.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the efficacy of azetidine derivatives against multidrug-resistant bacterial strains, this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induced apoptosis through caspase activation, suggesting a potential role in cancer therapy.

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